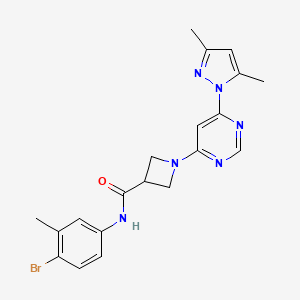

N-(4-bromo-3-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Description

N-(4-bromo-3-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and linked to an azetidine ring. The azetidine group is further functionalized with a carboxamide bridge to a 4-bromo-3-methylphenyl substituent. This structure integrates multiple pharmacophoric elements:

- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly associated with kinase inhibition and nucleotide mimicry.

- 3,5-Dimethylpyrazole: A five-membered heterocycle with two methyl groups, known to enhance metabolic stability and modulate solubility.

- Azetidine: A four-membered saturated ring, which confers conformational rigidity compared to larger cyclic amines like piperidine or pyrrolidine.

- 4-Bromo-3-methylphenyl group: A halogenated aromatic system that may influence lipophilicity and target binding via hydrophobic interactions.

This compound’s design likely targets enzymes or receptors requiring sterically constrained, heteroaromatic recognition motifs, such as kinases or GPCRs.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN6O/c1-12-6-16(4-5-17(12)21)24-20(28)15-9-26(10-15)18-8-19(23-11-22-18)27-14(3)7-13(2)25-27/h4-8,11,15H,9-10H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOHVPUVDJYEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a brominated phenyl group, a pyrazole moiety, and a pyrimidine ring. Its molecular formula is , with a molar mass of approximately 426.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The azetidine and pyrimidine rings may inhibit enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.

- Receptor Modulation : The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have indicated that N-(4-bromo-3-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in vivo using a xenograft model of human breast cancer. The treatment group received the compound at a dosage of 10 mg/kg body weight daily for four weeks. Results showed a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent.

Study 2: Safety Profile

A toxicological assessment was conducted to evaluate the safety profile of N-(4-bromo-3-methylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide. The study found no significant acute toxicity at doses up to 2000 mg/kg in murine models, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

(a) Pyrazole Carboximidamides

describes compounds such as 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (entry 10) and 5-(2-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (entry 4). These share a bromophenyl group but lack the pyrimidine-azetidine scaffold. Key differences include:

- Core structure : The target compound uses pyrimidine-azetidine, whereas these analogues employ dihydro-pyrazole.

- Substituent positioning : Bromine in the target compound is at the 4-position of the phenyl ring, similar to entry 10 in , but the methyl group at the 3-position in the target is unique.

- Bioactivity : Pyrazole carboximidamides are typically explored for antimicrobial or anti-inflammatory activity, but the target compound’s azetidine-pyrimidine core suggests divergent pharmacological targets .

(b) Pyrazolo-Pyrimidine Derivatives

and highlight compounds with fused pyrazolo-pyrimidine systems. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a pyrazolo-pyrimidine core but replaces azetidine with a sulfonamide-linked benzene ring. Key distinctions:

- Rigidity : The azetidine in the target compound imposes greater conformational restriction than the flexible sulfonamide linker.

Azetidine-Containing Analogues

(a) Piperidine/Pyridine Derivatives

describes 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (compound 35), which shares a brominated aromatic system but uses a piperidine ring instead of azetidine. Differences include:

- Ring size : Azetidine (4-membered) vs. piperidine (6-membered) alters steric and electronic properties.

- Bioactivity : Piperidine derivatives in target enzymes like 8-oxo-GTPase, whereas the azetidine-pyrimidine hybrid may engage distinct pathways .

Carboxamide-Linked Heterocycles

and list compounds such as N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () and N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (). These feature carboxamide bridges but differ in:

- Heterocyclic systems : The target compound’s azetidine-pyrimidine vs. pyrazolo-pyridine/pyrimidine in .

- Substituents : The 4-bromo-3-methylphenyl group in the target compound offers distinct steric and electronic profiles compared to ethyl-methylpyrazole substituents in .

Structural and Functional Data Comparison

Research Implications

The target compound’s unique azetidine-pyrimidine-pyrazole architecture distinguishes it from existing analogues. Its structural rigidity and halogenated aromatic system may enhance target selectivity compared to more flexible or less polar derivatives. Further studies should prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.